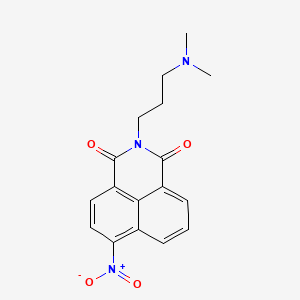
1h-Benz(de)isoquinoline-1,3(2h)-dione, 2-(3-(dimethylamino)propyl)-6-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(3-(dimethylamino)propyl)-6-nitro- is a complex organic compound known for its unique structure and significant biological activity This compound belongs to the class of isoquinoline derivatives, which are known for their diverse pharmacological properties
Preparation Methods
The synthesis of 1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(3-(dimethylamino)propyl)-6-nitro- typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired product yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions, using reagents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Substitution: The dimethylamino propyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and strong acids or bases. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(3-(dimethylamino)propyl)-6-nitro- involves its interaction with specific molecular targets. For instance, as an inhibitor of the hepatitis C virus NS5B polymerase, it binds to the non-nucleoside binding site of the enzyme, preventing the replication of the virus. This interaction disrupts the normal function of the enzyme, leading to the inhibition of viral replication .
Comparison with Similar Compounds
Compared to other isoquinoline derivatives, 1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(3-(dimethylamino)propyl)-6-nitro- stands out due to its unique combination of a nitro group and a dimethylamino propyl side chain. Similar compounds include:
1H-benzo[de]isoquinoline-1,3(2H)-dione: Lacks the nitro and dimethylamino propyl groups, resulting in different chemical properties.
2,3-Dihydro-1H-benzo[de]isoquinoline: Another isoquinoline derivative with different substituents, leading to varied biological activities.
Properties
CAS No. |
92078-85-8 |
|---|---|
Molecular Formula |
C17H17N3O4 |
Molecular Weight |
327.33 g/mol |
IUPAC Name |
2-[3-(dimethylamino)propyl]-6-nitrobenzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C17H17N3O4/c1-18(2)9-4-10-19-16(21)12-6-3-5-11-14(20(23)24)8-7-13(15(11)12)17(19)22/h3,5-8H,4,9-10H2,1-2H3 |
InChI Key |
HXUICTWMWMKWSJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN1C(=O)C2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=C3C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















